molecular formula C12H24NO3P B12528134 Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate CAS No. 651718-39-7

Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate

Cat. No.: B12528134
CAS No.: 651718-39-7
M. Wt: 261.30 g/mol
InChI Key: HKAIAUTYYAHOJN-UHFFFAOYSA-N
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Description

Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate is an organophosphorus compound that features a piperidine ring attached to a prop-1-en-2-yl group, which is further bonded to a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate typically involves the reaction of diethyl phosphite with a suitable piperidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the diethyl phosphite, followed by the addition of the piperidine derivative to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to act as an inhibitor or modulator of enzyme activity. The piperidine ring can enhance the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

    Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate: is similar to other phosphonate derivatives such as:

Uniqueness:

Properties

CAS No.

651718-39-7

Molecular Formula

C12H24NO3P

Molecular Weight

261.30 g/mol

IUPAC Name

1-(2-diethoxyphosphorylprop-1-enyl)piperidine

InChI

InChI=1S/C12H24NO3P/c1-4-15-17(14,16-5-2)12(3)11-13-9-7-6-8-10-13/h11H,4-10H2,1-3H3

InChI Key

HKAIAUTYYAHOJN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=CN1CCCCC1)C)OCC

Origin of Product

United States

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